molecular formula C14H11FO4S B6409251 4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid CAS No. 1261976-84-4

4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409251
CAS No.: 1261976-84-4
M. Wt: 294.30 g/mol
InChI Key: XIRNCFCCUKTXKG-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid is an organic compound characterized by the presence of a fluorine atom, a methylsulfonyl group, and a benzoic acid moiety

Properties

IUPAC Name

4-fluoro-2-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4S/c1-20(18,19)11-5-2-9(3-6-11)13-8-10(15)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRNCFCCUKTXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691647
Record name 5-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-84-4
Record name 5-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid typically involves the introduction of a fluorine atom and a methylsulfonyl group onto a benzoic acid derivative. One common method involves the fluorination of a suitable precursor followed by sulfonylation. The reaction conditions often require the use of specific reagents such as fluorinating agents and sulfonyl chlorides, along with catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the methylsulfonyl group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

    4-Fluorobenzoic acid: Similar structure but lacks the methylsulfonyl group.

    2-Fluoro-4-methylbenzoic acid: Similar structure but lacks the sulfonyl group.

    4-Methylsulfonylbenzoic acid: Similar structure but lacks the fluorine atom.

Uniqueness: 4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid is unique due to the combination of the fluorine atom and the methylsulfonyl group on the benzoic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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